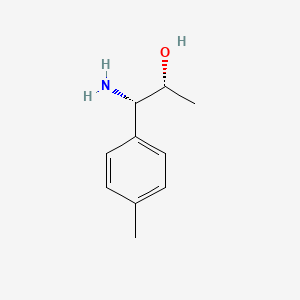
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using chiral catalysts to ensure the desired stereochemistry. Another method includes the use of asymmetric synthesis techniques, where chiral auxiliaries or chiral catalysts are employed to obtain the specific enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product.
化学反応の分析
Types of Reactions
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which (1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its stereoisomers. The presence of the chiral centers in the (1S,2R) configuration can lead to distinct pharmacological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
(1S,2R)-1-amino-1-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3/t8-,10-/m1/s1 |
InChIキー |
HZSTYYBSLOXCOR-PSASIEDQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]([C@@H](C)O)N |
正規SMILES |
CC1=CC=C(C=C1)C(C(C)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
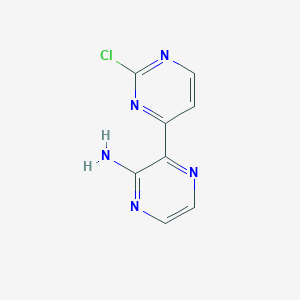

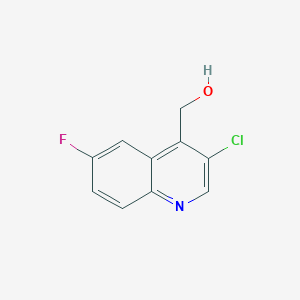
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
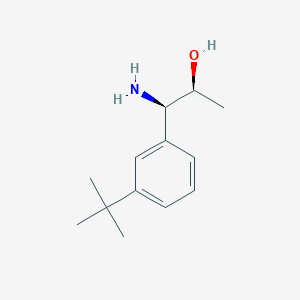
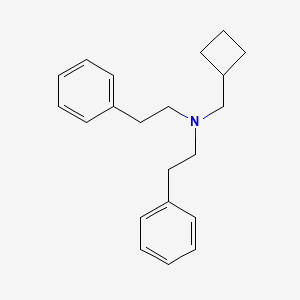

![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)

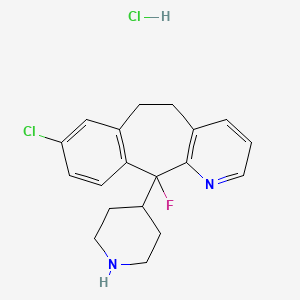
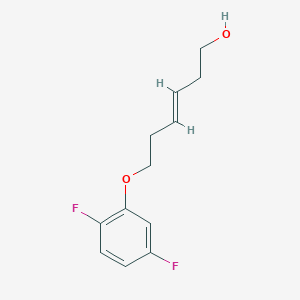
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzoate](/img/structure/B13052536.png)
![Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate](/img/structure/B13052544.png)
